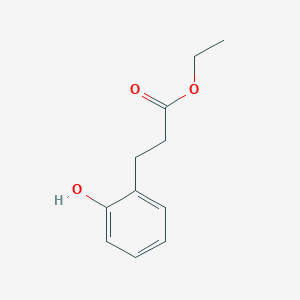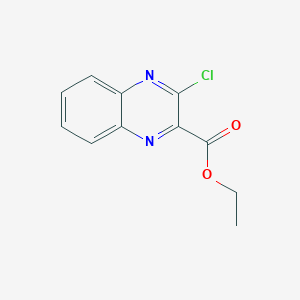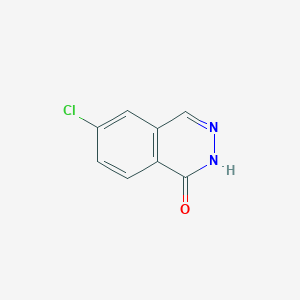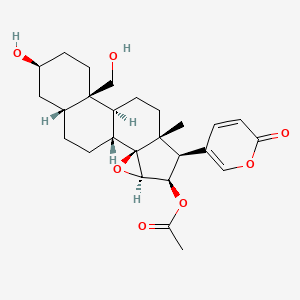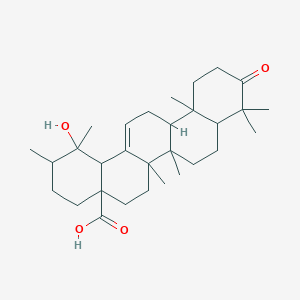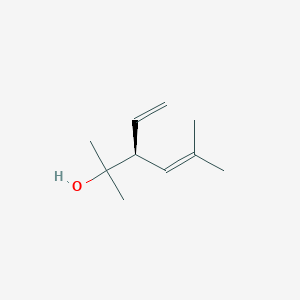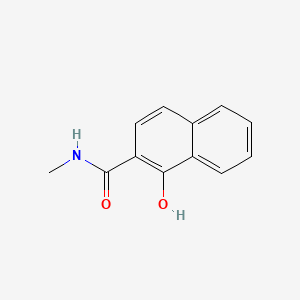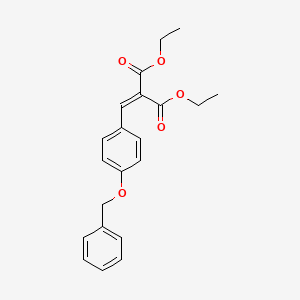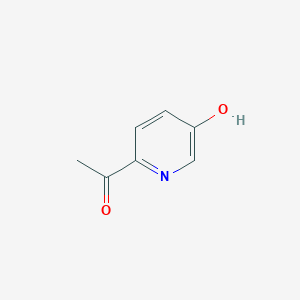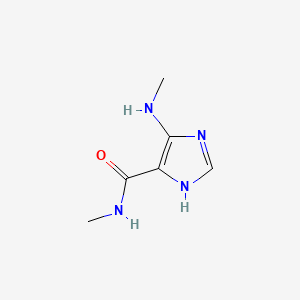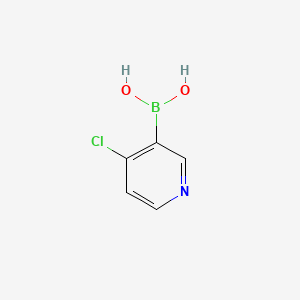
Ácido 4-cloropiridin-3-ilborónico
Descripción general
Descripción
4-Chloropyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C5H5BClNO2. It is a versatile compound used in various chemical reactions and scientific research applications. This compound features a pyridine ring substituted with a chlorine atom at the 4-position and a boronic acid group at the 3-position.
Aplicaciones Científicas De Investigación
4-Chloropyridin-3-ylboronic acid is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used in the development of new chemical methodologies and the study of reaction mechanisms.
Mecanismo De Acción
Target of Action
The primary target of 4-Chloropyridin-3-ylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The 4-Chloropyridin-3-ylboronic acid, as an organoboron reagent, interacts with the palladium catalyst to facilitate the coupling process .
Mode of Action
The mode of action of 4-Chloropyridin-3-ylboronic acid involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-Chloropyridin-3-ylboronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Chloropyridin-3-ylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of 4-Chloropyridin-3-ylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This is achieved through its role in the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Chloropyridin-3-ylboronic acid is influenced by various environmental factors. Its success in the Suzuki–Miyaura coupling reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , suggesting that it is stable under a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloropyridin-3-ylboronic acid can be synthesized through several methods, including the Miyaura borylation reaction. This reaction involves the cross-coupling of 4-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions typically include heating the reaction mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 4-chloropyridin-3-ylboronic acid may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropyridin-3-ylboronic acid undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophiles such as amines and alcohols can substitute the chlorine atom in the pyridine ring.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Production of pyridine N-oxide derivatives.
Reduction: Generation of 4-chloropyridin-3-ylboronic acid derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine derivatives.
Comparación Con Compuestos Similares
4-Chloropyridin-3-ylboronic acid is similar to other boronic acids and pyridine derivatives, but its unique combination of a chlorine atom and a boronic acid group sets it apart. Other similar compounds include 3-bromopyridin-4-ylboronic acid, 2-fluoropyridin-3-ylboronic acid, and 4-methylpyridin-3-ylboronic acid. These compounds differ in their substituents, which can affect their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
(4-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEPMEDDZNANPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476862 | |
| Record name | 4-Chloropyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-10-0 | |
| Record name | B-(4-Chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452972-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


